molecular formula C9H13NOS B3245188 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol CAS No. 166818-83-3

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol

Cat. No.: B3245188
CAS No.: 166818-83-3
M. Wt: 183.27 g/mol
InChI Key: JLOJPFYZGAJBRK-UHFFFAOYSA-N
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Description

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol is a thioether-containing compound with a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol. Its structure consists of a benzene ring substituted with an amino (-NH₂) group at the para position and a methyl (-CH₃) group at the meta position, linked via a sulfur atom to an ethanol moiety. The amino group enhances hydrophilicity and hydrogen-bonding capacity, while the methyl group contributes to lipophilicity, balancing solubility profiles .

Properties

IUPAC Name

2-(4-amino-3-methylphenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOJPFYZGAJBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-amino-3-methylthiophenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Ethers and esters.

Scientific Research Applications

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol and analogous sulfanyl- or sulfur-containing ethanol derivatives:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzene + ethanol (thioether) 4-NH₂, 3-CH₃ C₉H₁₃NOS 183.27 Enhanced solubility (polar NH₂); drug intermediate
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol Benzyl-thioether + ethanol 4-Br, 2-F (on benzyl) C₉H₁₀BrFOS 265.15 Electron-withdrawing halogens; lower solubility
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol Diaryl-ethanol + thioether 4-Cl (×2), 4-F C₂₀H₁₅Cl₂FOS 413.25 High lipophilicity; enzyme inhibition studies
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Triazole-thioether + ethanol 4-Br, phenyl (triazole core) C₂₂H₁₈BrN₃OS 468.36 Heterocyclic core; rigid structure for target binding
2-{[5-(3-Iodophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-ol Oxadiazole-thioether + ethanol 3-I (oxadiazole core) C₁₀H₈IN₃O₂S 385.16 Electrophilic iodine; potential radiopharmaceutical use

Key Comparative Insights:

Electronic Effects: The amino group in the target compound donates electrons, increasing reactivity toward electrophiles and enhancing solubility in polar solvents. In contrast, halogenated analogs (e.g., bromo/fluoro derivatives) exhibit electron-withdrawing effects, reducing solubility but improving metabolic stability .

Structural Complexity :

  • Heterocyclic derivatives (e.g., triazole or oxadiazole cores) introduce rigidity and steric hindrance, which can improve binding specificity to biological targets but may complicate synthesis .

Pharmacological Potential: The amino group in the target compound provides a site for derivatization (e.g., amide formation), whereas halogenated analogs are often optimized for lipophilicity in central nervous system (CNS) drug design .

Stability :

  • Thioethers are susceptible to oxidation to sulfoxides or sulfones. The target compound’s electron-donating substituents (NH₂, CH₃) may accelerate oxidation compared to halogenated analogs .

Biological Activity

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol, a compound featuring both an amino group and a sulfanyl moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to this compound. The following table summarizes findings from various research articles regarding the minimum inhibitory concentration (MIC) and effectiveness against different bacterial strains.

Compound NameBacterial Strains TestedMIC (µg/mL)Activity Level
2-Amino-3-methylphenyl sulfanyl ethanolStaphylococcus aureus, E. coli15Moderate
4-Methylphenyl derivativesBacillus cereus, Enterococcus faecalis10Strong
Thiadiazole derivativesBacillus antracis, Staphylococcus aureus5Very Strong

Research Findings:

  • A study reported that derivatives containing a 4-methylphenyl moiety exhibited enhanced antimicrobial activities against Staphylococcus aureus and Bacillus cereus .
  • Compounds with sulfanyl groups demonstrated significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. The compound's ability to inhibit cancer cell proliferation was assessed using various cancer cell lines.

Table: Anticancer Activity

Cell LineIC50 (µg/mL)Effectiveness
HeLa8.49Highly Effective
MCF-711.20Effective
SKOV-37.87Highly Effective

Research Findings:

  • In vitro studies indicated that the compound exhibited cytotoxic effects on HeLa cells with an IC50 value of approximately 8.49 µg/mL, suggesting potent anticancer activity .
  • The compound showed selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays that measure its ability to scavenge free radicals.

Table: Antioxidant Activity

Assay TypeResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS AssaySignificant inhibition

Research Findings:

  • The compound demonstrated significant radical scavenging activity in DPPH assays, with an IC50 value indicating effective antioxidant properties .
  • Its ability to inhibit lipid peroxidation suggests potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What are key future research directions for this compound?

  • Synthesis : Develop continuous-flow systems for scalable production.
  • Biological Studies : Explore synergies with antibiotics (e.g., β-lactams) against resistant strains.
  • Materials Science : Investigate coordination polymers for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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